molecular formula C21H27BO3 B2523034 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester CAS No. 2121513-92-4

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester

Cat. No.: B2523034
CAS No.: 2121513-92-4
M. Wt: 338.25
InChI Key: OYZFBHUJAVTFEF-UHFFFAOYSA-N
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Description

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is an organoboron compound commonly used in organic synthesis. It is a derivative of phenylboronic acid, where the boronic acid group is protected by a pinacol ester. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the palladium has undergone oxidative addition with an electrophilic organic group, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of the reaction it participates in, specifically its susceptibility to hydrolysis, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. The nature of these interactions involves the coordination of the boronic acid ester to the palladium center, followed by transmetalation and reductive elimination steps that result in the formation of the desired product .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively studied. Its role in organic synthesis suggests potential applications in medicinal chemistry and drug development. The compound may influence cell function by participating in the synthesis of bioactive molecules that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the products of Suzuki-Miyaura coupling reactions involving this compound could serve as inhibitors or activators of specific enzymes or receptors, thereby affecting cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in Suzuki-Miyaura coupling reactions. The compound binds to palladium catalysts, forming a palladium-boron complex. This complex undergoes transmetalation, where the boronic acid ester transfers its organic group to the palladium center. Subsequently, reductive elimination occurs, resulting in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst. This mechanism highlights the compound’s role in facilitating carbon-carbon bond formation through a series of well-defined steps .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is generally stable under standard storage conditions, but it may undergo hydrolysis in the presence of water or under acidic conditions. Long-term effects on cellular function have not been extensively studied, but the stability of the compound suggests that it can be used reliably in various synthetic applications over extended periods .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. The compound’s chemical properties suggest that it may be transported via passive diffusion or facilitated by specific transporters or binding proteins. Its distribution within cells could be influenced by its interactions with cellular membranes and organelles, potentially affecting its localization and accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-benzyloxy-3,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acids: Used in protodeboronation reactions.

    Oxidizing Agents: Used in oxidation reactions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the benzyloxy group enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(3,5-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BO3/c1-15-12-18(22-24-20(3,4)21(5,6)25-22)13-16(2)19(15)23-14-17-10-8-7-9-11-17/h7-13H,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZFBHUJAVTFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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